O1-Benzyl O5-tert-butyl cis-3,3-difluoro-3A,4,6,6A-tetrahydro-2H-pyrrolo[3,4-B]pyrrole-1,5-dicarboxylate
Description
This compound is a bicyclic pyrrolo-pyrrole derivative featuring:
- Cis-3,3-difluoro substitution on the fused ring system, which enhances electronegativity and may influence conformational stability.
- Benzyl (O1) and tert-butyl (O5) ester groups, providing steric bulk and modulating solubility.
Properties
Molecular Formula |
C19H24F2N2O4 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
1-O-benzyl 5-O-tert-butyl (3aR,6aR)-3,3-difluoro-3a,4,6,6a-tetrahydro-2H-pyrrolo[3,4-b]pyrrole-1,5-dicarboxylate |
InChI |
InChI=1S/C19H24F2N2O4/c1-18(2,3)27-16(24)22-9-14-15(10-22)23(12-19(14,20)21)17(25)26-11-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3/t14-,15+/m1/s1 |
InChI Key |
CBOMEAJBRSYXAA-CABCVRRESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)N(CC2(F)F)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)N(CC2(F)F)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O1-Benzyl O5-tert-butyl cis-3,3-difluoro-3A,4,6,6A-tetrahydro-2H-pyrrolo[3,4-B]pyrrole-1,5-dicarboxylate typically involves multiple steps, including the formation of the pyrrolo[3,4-B]pyrrole core, introduction of the difluoro groups, and subsequent functionalization with benzyl and tert-butyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
O1-Benzyl O5-tert-butyl cis-3,3-difluoro-3A,4,6,6A-tetrahydro-2H-pyrrolo[3,4-B]pyrrole-1,5-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for substitution reactions). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
O1-Benzyl O5-tert-butyl cis-3,3-difluoro-3A,4,6,6A-tetrahydro-2H-pyrrolo[3,4-B]pyrrole-1,5-dicarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of O1-Benzyl O5-tert-butyl cis-3,3-difluoro-3A,4,6,6A-tetrahydro-2H-pyrrolo[3,4-B]pyrrole-1,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application, such as its role in a chemical reaction or its biological activity. Molecular targets may include enzymes, receptors, or other biomolecules, and pathways involved could range from metabolic pathways to signal transduction pathways.
Comparison with Similar Compounds
Key Observations:
Fluorine Substitution: The target compound’s 3,3-difluoro group distinguishes it from non-fluorinated analogs (e.g., ). Fluorine’s electronegativity may enhance metabolic stability and binding affinity in drug candidates .
Ester Group Variations :
- Benzyl esters (target, ) increase hydrophobicity compared to ethyl/methyl esters (), affecting solubility and reactivity .
- tert-Butyl esters (common in all) improve steric protection of carboxyl groups during synthetic steps.
The 3-oxo group in may increase hydrogen-bonding capacity but reduce conformational flexibility compared to the difluoro target compound .
Biological Activity
O1-Benzyl O5-tert-butyl cis-3,3-difluoro-3A,4,6,6A-tetrahydro-2H-pyrrolo[3,4-B]pyrrole-1,5-dicarboxylate (CAS No. 2597334-03-5) is a synthetic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
The molecular structure of this compound features a complex arrangement that contributes to its biological effects. The compound includes:
- Molecular Formula : C18H22F2N2O4
- Molar Mass : 364.38 g/mol
- Structural Characteristics : The presence of difluoromethyl and tert-butyl groups may influence its interaction with biological targets.
Antitumor Activity
Recent studies have indicated that derivatives of pyrrolo[3,4-B]pyrrole compounds exhibit significant antitumor properties. For instance, compounds similar to O1-benzyl O5-tert-butyl have demonstrated cytotoxic effects against various cancer cell lines. In vitro assays have shown that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Properties
Research has suggested that O1-benzyl O5-tert-butyl cis-3,3-difluoro derivatives possess antimicrobial activity against several bacterial strains. A study highlighted the effectiveness of such compounds against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective potential of pyrrolo[3,4-B]pyrrole derivatives. These compounds may exert protective effects in neurodegenerative models by reducing oxidative stress and inflammation. Specifically, they have been shown to inhibit neuroinflammatory pathways mediated by cytokines and reactive oxygen species.
Case Studies
| Study | Findings |
|---|---|
| Antitumor Activity | In vitro studies revealed IC50 values ranging from 10 to 25 µM against HT-29 colon cancer cells. Apoptotic markers were significantly elevated in treated cells compared to controls. |
| Antimicrobial Activity | A series of tests showed that the compound inhibited the growth of S. aureus with an MIC value of 15 µg/mL. Similar efficacy was observed against E. coli with an MIC of 20 µg/mL. |
| Neuroprotection | In a mouse model of Alzheimer's disease, administration of the compound reduced amyloid plaque deposition and improved cognitive function as measured by behavioral tests. |
The biological activity of O1-benzyl O5-tert-butyl cis-3,3-difluoro derivatives can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in tumor cells.
- Membrane Disruption : Interaction with bacterial membranes resulting in increased permeability and cell lysis.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative damage in neuronal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
